![molecular formula C21H19Cl2N7O2 B068692 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline CAS No. 172701-67-6](/img/structure/B68692.png)
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline, commonly known as CDM, is a synthetic compound that has been the subject of intense scientific research in recent years. CDM has been found to possess a range of physiological and biochemical effects, making it an important tool for scientists working in a variety of fields.
作用机制
The exact mechanism of action of CDM is not yet fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. It has been found to affect the activity of a range of enzymes and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor.
生化和生理效应
CDM has been found to possess a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. It has been shown to have neuroprotective effects, and to be effective in treating a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of CDM is its ability to modulate the activity of specific enzymes and receptors, making it a useful tool for scientists studying the role of these molecules in various physiological processes. However, one limitation of CDM is that it can be difficult to work with, and requires specialized equipment and expertise to synthesize and use effectively.
未来方向
There are many potential future directions for research on CDM, including further exploration of its mechanism of action, and the development of new synthetic methods for producing the compound. Additionally, CDM may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore this possibility.
合成方法
CDM can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 5-(chloromethyl)-1,3,4-oxadiazol-2-yl-2-(3-chlorophenyl)-4-methoxypyrazole in the presence of sodium hydride. The resulting compound can then be further reacted with diazonium salts to produce the final product.
科学研究应用
CDM has a wide range of potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. It has been found to possess a range of physiological and biochemical effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain.
属性
CAS 编号 |
172701-67-6 |
|---|---|
产品名称 |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
分子式 |
C21H19Cl2N7O2 |
分子量 |
472.3 g/mol |
IUPAC 名称 |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(31-3)18(21-27-25-17(12-22)32-21)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3 |
InChI 键 |
CNFKQZVVXKSUQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
同义词 |
4-[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-meth oxy-pyrazol-3-yl]diazenyl-N,N-dimethyl-aniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



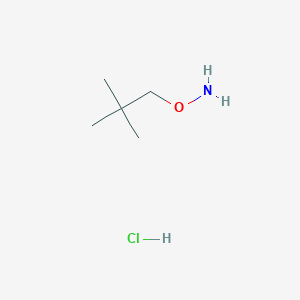
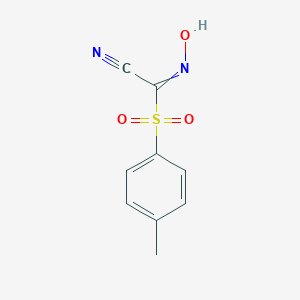
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
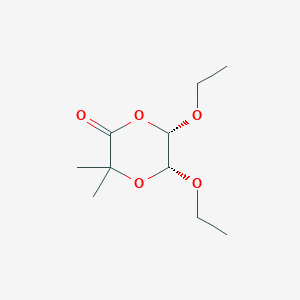
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

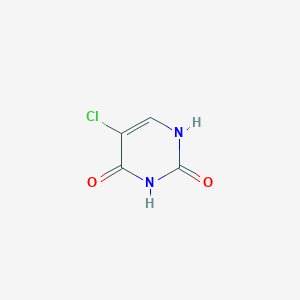
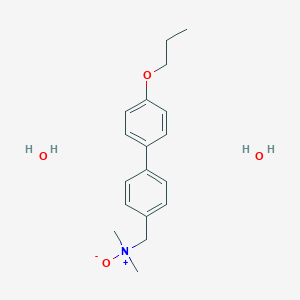
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
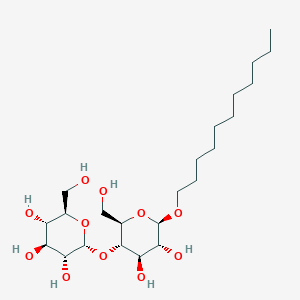
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)